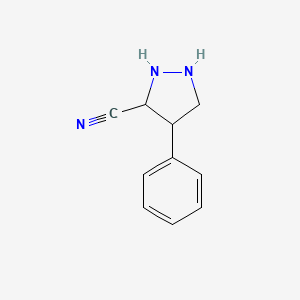
4-Phenylpyrazolidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylpyrazolidine-3-carbonitrile is a heterocyclic compound that features a pyrazolidine ring with a phenyl group and a nitrile group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrazolidine-3-carbonitrile typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole-4-carbonitrile . This method is notable for being metal-free, cost-effective, and highly efficient, with yields of 98-99%.
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent condensation reactions (MCRs) and the use of various catalysts to enhance yield and efficiency . These methods are designed to be scalable and environmentally friendly, adhering to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylpyrazolidine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide in alkaline medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oximes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazolidine derivatives.
Aplicaciones Científicas De Investigación
4-Phenylpyrazolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Phenylpyrazolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as p38MAPK, which plays a role in inflammatory responses . The nitrile group in the compound is crucial for its binding affinity to these targets, leading to its biological effects.
Comparación Con Compuestos Similares
3,5-Pyrazolidinedione: Known for its anti-inflammatory properties and used in the treatment of rheumatoid arthritis.
1,2-Diphenyl-3,5-pyrazolidinedione: Exhibits similar pharmacological activities but differs in its structural configuration.
Uniqueness: 4-Phenylpyrazolidine-3-carbonitrile is unique due to its specific structural features, such as the presence of both a phenyl group and a nitrile group on the pyrazolidine ring
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-phenylpyrazolidine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-10-9(7-12-13-10)8-4-2-1-3-5-8/h1-5,9-10,12-13H,7H2 |
Clave InChI |
AANSAKGKDXDNSV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(NN1)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


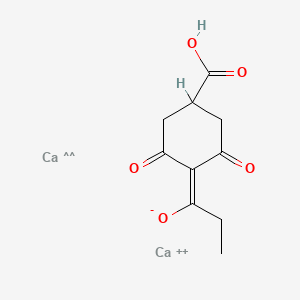
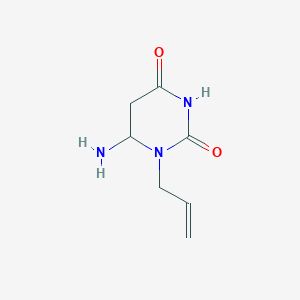
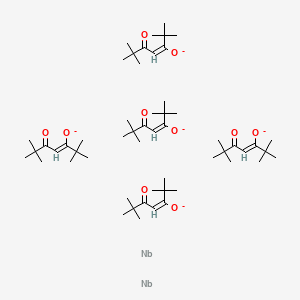
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)

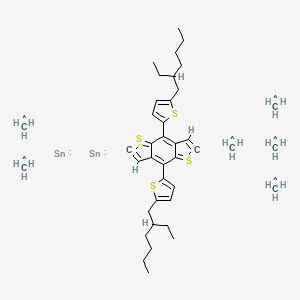

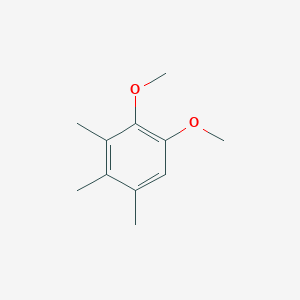
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
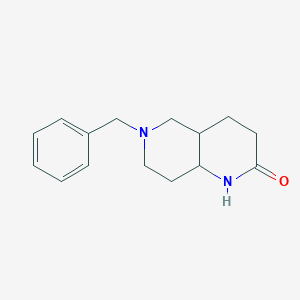
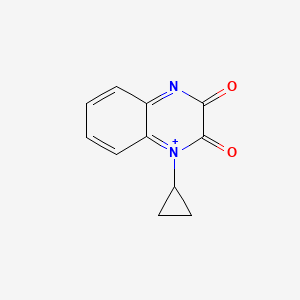
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
